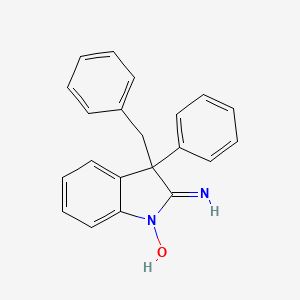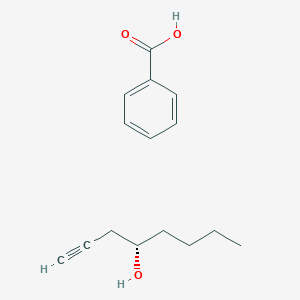
2,6,11,15-Tetramethylhexadeca-1,7,15-trien-9-yne-6,11-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,11,15-Tetramethylhexadeca-1,7,15-trien-9-yne-6,11-diol is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple methyl groups, double bonds, and hydroxyl groups, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11,15-Tetramethylhexadeca-1,7,15-trien-9-yne-6,11-diol typically involves multi-step organic reactions. The process begins with the preparation of the base hydrocarbon chain, followed by the introduction of methyl groups and the formation of double and triple bonds. The hydroxyl groups are then added through specific reactions such as hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve the use of catalysts to facilitate the reactions and improve yield. The process is optimized to ensure the purity and consistency of the final product, which is crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2,6,11,15-Tetramethylhexadeca-1,7,15-trien-9-yne-6,11-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced to form simpler hydrocarbons or alcohols.
Substitution: In this reaction, one or more atoms in the compound are replaced by other atoms or groups of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing critical roles.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce simpler alcohols.
Scientific Research Applications
2,6,11,15-Tetramethylhexadeca-1,7,15-trien-9-yne-6,11-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of specialized materials and chemicals, benefiting from its unique properties.
Mechanism of Action
The mechanism by which 2,6,11,15-Tetramethylhexadeca-1,7,15-trien-9-yne-6,11-diol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6,11,15-Tetramethylhexadecane
- 2,6,11,15-Tetramethylhexadeca-2,6,8,10,14-pentaene
Uniqueness
What sets 2,6,11,15-Tetramethylhexadeca-1,7,15-trien-9-yne-6,11-diol apart from similar compounds is its combination of multiple functional groups and unsaturated bonds. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61491-63-2 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2,6,11,15-tetramethylhexadeca-1,7,15-trien-9-yne-6,11-diol |
InChI |
InChI=1S/C20H32O2/c1-17(2)11-9-15-19(5,21)13-7-8-14-20(6,22)16-10-12-18(3)4/h7,13,21-22H,1,3,9-12,15-16H2,2,4-6H3 |
InChI Key |
BLFOQHDTEQKUFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCC(C)(C=CC#CC(C)(CCCC(=C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane](/img/structure/B14570022.png)




![N-Methyl-N-(2-methylprop-2-en-1-yl)-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14570041.png)


![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]amino}butanoic acid](/img/structure/B14570053.png)




